cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]
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Overview
Description
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] is a cyclic peptide belonging to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the condensation of two amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] typically involves the stepwise coupling of protected amino acids followed by cyclization. The process begins with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt). After the linear peptide chain is assembled, cyclization is achieved by removing the protecting groups and inducing ring closure under acidic or basic conditions .
Industrial Production Methods
Industrial production of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cyclization and purification steps. This method is advantageous for producing large quantities of cyclic peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the peptide with modified chemical properties .
Scientific Research Applications
Chemistry: The compound is used as a model system for studying peptide chemistry and the effects of cyclization on peptide stability and reactivity.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent due to its ability to interact with specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] involves its interaction with specific molecular targets and pathways. The cyclic structure of the peptide allows it to bind to target proteins with high affinity and specificity. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] can be compared with other similar cyclic peptides, such as:
Cyclo(Phe-Pro): Known for its antimicrobial and anticancer properties.
Cyclo(Leu-Pro): Studied for its potential as an anti-inflammatory agent.
Cyclo(Val-Pro): Investigated for its role in modulating immune responses.
The uniqueness of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val] lies in its specific amino acid sequence and the resulting biological activities. Its ability to interact with distinct molecular targets and pathways sets it apart from other cyclic peptides .
Properties
IUPAC Name |
(3R,10S,16S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23-,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOYUZRQFBRFCM-OSCRRKSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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